Bay-41-8543

Description

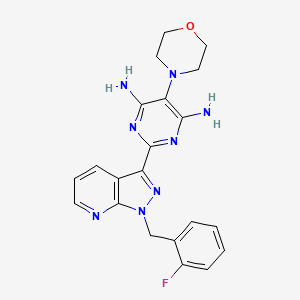

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-morpholin-4-ylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN8O/c22-15-6-2-1-4-13(15)12-30-21-14(5-3-7-25-21)16(28-30)20-26-18(23)17(19(24)27-20)29-8-10-31-11-9-29/h1-7H,8-12H2,(H4,23,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYFUZRYBJBAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180342 | |

| Record name | BAY-41-8543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256498-66-5 | |

| Record name | BAY-41-8543 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256498665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-41-8543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-41-8543 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323T2C09SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Potent Vasodilatory and Antiplatelet Effects of Bay-41-8543: A Deep Dive into its Mechanism of Action

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bay-41-8543 is a novel, orally active, and potent nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC), an enzyme pivotal in cardiovascular homeostasis. This document provides an in-depth exploration of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling cascade and experimental workflows.

Core Mechanism of Action: Direct and Synergistic sGC Activation

The primary molecular target of this compound is soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway.[1] Unlike physiological activators that rely on the presence of nitric oxide, this compound directly stimulates sGC, leading to a significant increase in the production of cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP).[1][2] This NO-independent action is crucial in conditions where endogenous NO bioavailability is impaired, such as in various cardiovascular diseases.[3][4]

This compound's mechanism is heme-dependent and exhibits a remarkable synergistic relationship with nitric oxide.[2] It not only stimulates sGC directly but also sensitizes the enzyme to its endogenous activator, NO.[5][6] This synergistic action results in a more pronounced elevation of intracellular cGMP levels than either agent could achieve alone.[5][6] The stimulation of recombinant sGC by this compound is concentration-dependent, with observed increases in activity of up to 92-fold at concentrations reaching 100 μM.[5][6][7]

The elevated cGMP levels trigger a downstream signaling cascade, primarily through the activation of protein kinase G (PKG).[5] In vascular smooth muscle cells, this leads to vasorelaxation and a subsequent decrease in blood pressure.[1][8] In platelets, the activation of the cGMP/PKG/VASP (vasodilator-stimulated phosphoprotein) pathway inhibits platelet aggregation, contributing to the antithrombotic effects of the compound.[5][6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, providing a quantitative basis for its potent activity.

Table 1: In Vitro Activity of this compound

| Parameter | Species/System | Value | Reference(s) |

| sGC Stimulation | Recombinant sGC | Up to 92-fold increase | [5][6][7] |

| IC₅₀ (Collagen-induced Platelet Aggregation) | Washed Human Platelets | 0.09 μM | [5][6] |

| IC₅₀ (Collagen-induced Platelet Aggregation) | Human Platelet Rich Plasma | 5.7 μM | [5] |

| IC₅₀ (U 46619-induced Platelet Aggregation) | Washed Human Platelets | 0.76 μM | [5] |

| IC₅₀ (ADP-induced Platelet Aggregation) | Human Platelet Rich Plasma | 12 μM | [5] |

| Vasorelaxation IC₅₀ | Aortas, Saphenous Arteries, Coronary Arteries, Veins | nM range | [1][5][6] |

Table 2: In Vivo Effects of this compound

| Effect | Animal Model | Dosage | Outcome | Reference(s) |

| Blood Pressure Reduction | Anesthetized Rats (i.v.) | 3-300 μg/kg | Dose-dependent and long-lasting decrease | [9] |

| Blood Pressure Reduction | Anesthetized Rats (p.o.) | 0.1-1 mg/kg | Dose-dependent and long-lasting decrease | [9] |

| Blood Pressure Reduction | Conscious Spontaneously Hypertensive Rats (p.o.) | 0.1 mg/kg (threshold dose) | Dose-dependent and long-lasting decrease | [1][9] |

| Prevention of Hypertension | Renin Transgenic Rats (TGR(mRen2)27) on L-NAME (p.o.) | 3 mg/kg twice daily for 5 weeks | Completely prevented the increase in systolic blood pressure | [8][9] |

| Hemodynamic Effects | Anesthetized Dogs (i.v.) | 3-100 μg/kg | Dose-dependent decrease in blood pressure and cardiac oxygen consumption; increase in coronary blood flow and heart rate | [1][9] |

Key Experimental Methodologies

The characterization of this compound's mechanism of action has been elucidated through a series of well-defined in vitro and in vivo experiments.

In Vitro sGC Activity Assay

Objective: To determine the direct effect of this compound on the enzymatic activity of soluble guanylate cyclase.

Protocol:

-

Highly purified recombinant sGC is used.

-

The reaction mixture contains GTP as a substrate and a buffer system with appropriate cofactors (e.g., Mg²⁺).

-

This compound is added at a range of concentrations (e.g., 0.0001 μM to 100 μM).

-

In synergistic studies, a nitric oxide donor (e.g., DEA/NO or SNP) is included in the reaction mixture with or without this compound.[5]

-

The reaction is incubated for a defined period at a specific temperature (e.g., 37°C).

-

The amount of cGMP produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

The fold-stimulation of sGC activity is calculated by comparing the cGMP levels in the presence of this compound to the basal activity.

Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Protocol:

-

Platelet-rich plasma (PRP) or washed platelets are prepared from human or animal blood.

-

Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.

-

A baseline is established before the addition of an aggregating agent.

-

Platelet aggregation is induced by agonists such as collagen, ADP, or the thromboxane (B8750289) A₂ mimic U 46619.[5]

-

In the test samples, platelets are pre-incubated with varying concentrations of this compound before the addition of the agonist.

-

The percentage of aggregation is recorded, and the IC₅₀ value (the concentration of this compound that inhibits aggregation by 50%) is calculated.[5]

In Vivo Blood Pressure Measurement in Hypertensive Rats

Objective: To evaluate the antihypertensive effects of this compound in a relevant animal model of hypertension.

Protocol:

-

Conscious, spontaneously hypertensive rats (SHR) are used.[9]

-

Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method or via radiotelemetry for continuous monitoring.[10]

-

A baseline blood pressure reading is obtained before drug administration.

-

This compound is administered orally (p.o.) at various doses.[9]

-

Blood pressure and heart rate are monitored at multiple time points after administration to determine the magnitude and duration of the antihypertensive effect.[9]

-

In long-term studies, the drug is administered daily for several weeks to assess for tachyphylaxis and sustained efficacy.[9]

Visualizing the Molecular and Experimental Pathways

To further elucidate the mechanism and experimental design, the following diagrams are provided in the DOT language for clear visualization.

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for platelet aggregation assay.

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble Guanylate Cyclase Stimulator, BAY41-8543: A Promising Approach for the Treatment of Chronic Heart Failure Caused by Pressure and Volume Overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BAY 41-8543 | Guanylyl Cyclases | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Bay-41-8543: A Technical Guide to a Novel Stimulator of cGMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay-41-8543 is a potent and specific nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC), the primary receptor for NO. By directly activating sGC, this compound leads to increased intracellular levels of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). This elevation in cGMP plays a crucial role in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visual representation of its role in the cGMP signaling pathway.

Introduction to this compound and the cGMP Signaling Pathway

The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway is a fundamental regulatory system in mammals.[1] Under normal physiological conditions, NO is produced by nitric oxide synthases (NOS) and diffuses to target cells, where it binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][2] Subsequently, cGMP activates cGMP-dependent protein kinase (PKG), leading to a cascade of downstream effects that ultimately result in physiological responses such as vasodilation and inhibition of platelet aggregation.[1][3]

Dysfunction of the NO/sGC/cGMP axis is implicated in various cardiovascular and respiratory diseases.[4][5] this compound emerges as a valuable pharmacological tool and a potential therapeutic agent by directly stimulating sGC in an NO-independent but heme-dependent manner.[2][6] This unique mechanism of action allows it to bypass the need for endogenous NO production, offering a therapeutic advantage in conditions characterized by endothelial dysfunction and reduced NO bioavailability.[7]

Mechanism of Action

This compound acts as a direct stimulator of sGC.[2][8] Unlike NO, it does not bind to the heme moiety of the enzyme.[6] Instead, it is proposed to bind to a novel regulatory site on the α1-subunit of sGC, making the enzyme more sensitive to its endogenous activator, NO, and also stimulating its activity directly.[6] This results in a significant increase in the production of cGMP.[6][8] Importantly, the stimulatory effect of this compound is synergistic with that of NO donors.[6][8] The activity of this compound is dependent on the presence of the reduced heme group on sGC.[6]

Below is a diagram illustrating the cGMP signaling pathway and the role of this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species/System | Reference |

| sGC Stimulation | |||

| Fold Increase in Activity | Up to 92-fold | Recombinant sGC | [8] |

| Vasorelaxation | |||

| IC₅₀ (Aorta) | nM range | Rabbit | [6] |

| IC₅₀ (Saphenous Artery) | nM range | Not Specified | [6][8] |

| IC₅₀ (Coronary Artery) | nM range | Not Specified | [6][8] |

| Platelet Aggregation Inhibition | |||

| IC₅₀ (Collagen-induced) | 0.09 µM | Washed Human Platelets | [6][8] |

| IC₅₀ (Collagen-induced) | 5.7 µM | Human Plasma | [6] |

| IC₅₀ (U46619-induced) | 0.76 µM | Washed Human Platelets | [6] |

| IC₅₀ (ADP-induced) | 12 µM | Human Plasma | [6] |

Table 2: In Vivo Effects of this compound

| Effect | Dose | Route of Administration | Species | Reference |

| Blood Pressure Reduction | ||||

| Minimal Effective Dose | 10 µg/kg | Intravenous | Normotensive Rats | [9] |

| Dose-dependent Decrease | 3-100 µg/kg | Intravenous | Anesthetized Dogs | [9] |

| Dose-dependent Decrease | 0.1-1 mg/kg | Oral | Normotensive Rats | [9][10] |

| Threshold Dose | 0.1 mg/kg | Oral | Spontaneously Hypertensive Rats | [2] |

| Antiplatelet Activity | ||||

| Prolonged Bleeding Time | Not specified | Oral | Rats | [9] |

| Reduced Thrombosis | Not specified | Oral | Rats (FeCl₃ model) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro sGC Activity Assay with Purified Enzyme

This protocol measures the direct effect of this compound on the activity of purified sGC by quantifying the production of cGMP.

Workflow:

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the assay buffer (e.g., 50 mM TEA/HCl, pH 7.4). Add 3 mM MgCl₂ and 0.5 mM GTP. For radiometric assays, [α-³²P]GTP is included.[11][12]

-

Addition of sGC: Add a known amount of purified sGC (e.g., 50 ng) to the reaction mixture.[11]

-

Compound Addition: Add varying concentrations of this compound (typically from 0.1 nM to 100 µM) to the tubes.[13] Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.[14]

-

Reaction Termination: Stop the reaction by adding a suitable agent, such as 120 mM Zinc acetate (B1210297) followed by 144 mM Sodium carbonate, or by heat inactivation.[12]

-

cGMP Quantification: Quantify the amount of cGMP produced using a validated method such as a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[15][16][17]

Measurement of Intracellular cGMP Levels in Cultured Cells

This protocol assesses the ability of this compound to increase cGMP levels in a cellular context.

Workflow:

Methodology:

-

Cell Culture: Plate cells (e.g., human umbilical vein endothelial cells (HUVECs) or A7r5 smooth muscle cells) in a suitable multi-well plate and grow to confluence.[5]

-

Pre-treatment: Before adding this compound, wash the cells with serum-free medium and then incubate with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, for 10-30 minutes at 37°C to prevent cGMP degradation.[14][18]

-

Compound Treatment: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[16][18]

-

Cell Lysis: Aspirate the medium and lyse the cells by adding an acidic solution, such as 0.1 M HCl, to stop the reaction and stabilize the cGMP.[16][18]

-

cGMP Quantification: Collect the cell lysates and determine the cGMP concentration using an ELISA or RIA kit, normalizing the results to the total protein content of each sample.[16][18]

Conclusion

This compound is a powerful research tool for investigating the sGC/cGMP signaling pathway and holds significant promise as a therapeutic agent for cardiovascular and other diseases associated with impaired NO signaling. Its unique NO-independent mechanism of action provides a distinct advantage over traditional therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this novel sGC stimulator.

References

- 1. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. iasp-pain.org [iasp-pain.org]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Frontiers | Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]

- 6. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Synergistic Action of BAY 41-8543 and Nitric Oxide: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The nitric oxide (NO) signaling pathway plays a crucial role in a multitude of physiological processes, most notably in the regulation of vascular tone and hemostasis. The primary intracellular receptor for NO is soluble guanylate cyclase (sGC), a heterodimeric enzyme that, upon activation, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2][3][4] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of various cardiovascular diseases, including hypertension, heart failure, and thrombosis.[4][5][6]

BAY 41-8543 is a potent, orally active, and NO-independent stimulator of sGC.[7][8] It represents a class of compounds that activate sGC through a mechanism distinct from that of NO, yet in a heme-dependent manner.[3][9] A key characteristic of BAY 41-8543 is its synergistic interaction with nitric oxide.[1][9][10] This synergy results in a significant potentiation of sGC activity and subsequent cGMP production, leading to enhanced downstream physiological effects such as vasodilation and inhibition of platelet aggregation.[9][10] This document provides a comprehensive technical overview of the synergistic effects of BAY 41-8543 and nitric oxide, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action and Synergy

BAY 41-8543 stimulates sGC directly, independent of the presence of nitric oxide.[9][10] However, its binding to the enzyme sensitizes sGC to its endogenous activator, NO.[9][10] This synergistic activation leads to a much greater increase in cGMP levels than can be achieved by either agent alone. This enhanced cGMP production activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, including vasodilator-stimulated phosphoprotein (VASP) in platelets and proteins that regulate intracellular calcium concentrations in smooth muscle cells, ultimately leading to vasorelaxation and inhibition of platelet aggregation.[9]

Quantitative Data Summary

The synergistic effects of BAY 41-8543 and nitric oxide have been quantified in various in vitro and in vivo experimental systems. The following tables summarize key findings from published literature.

Table 1: Synergistic Activation of Recombinant Soluble Guanylate Cyclase (sGC)

| Stimulator(s) | Concentration(s) | Fold Increase in sGC Activity (above baseline) | Reference |

| BAY 41-8543 | 0.0001 µM - 100 µM | Up to 92-fold | [9][10] |

| BAY 41-8543 + SIN-1 (NO donor) | 100 µM + 10 µM | 232-fold | [9] |

| BAY 41-8543 + SNP (NO donor) | 10 µM + 0.1 µM | 362-fold | [9] |

Table 2: Effects on Cyclic GMP (cGMP) Levels in Endothelial Cells

| Treatment | Concentration(s) | cGMP Level (pmol/well) | Reference |

| Basal | - | 1.7 ± 0.3 | [9] |

| BAY 41-8543 | 3 µM | 34.5 ± 3.7 | [9] |

| SIN-1 (NO donor) | 30 µM | 14.7 ± 1.5 | [9] |

| BAY 41-8543 + SIN-1 | 3 µM + 30 µM | 61.9 ± 2.6 | [9] |

| Bradykinin (stimulates endogenous NO) | 30 nM | 1.0 ± 0.2 | [9] |

| BAY 41-8543 + Bradykinin | 30 µM + 30 nM | 110.6 ± 3.1 | [9] |

Table 3: Vasorelaxant Effects on Isolated Rat Aortic Rings

| Compound | Condition | IC50 (nM) | Reference |

| BAY 41-8543 | Normal | In the nM range | [9][10] |

| BAY 41-8543 | Nitrate-tolerant | No significant change | [9] |

Table 4: Inhibition of Collagen-Induced Platelet Aggregation in Washed Human Platelets

| Compound | IC50 (µM) | Reference |

| BAY 41-8543 | 0.09 | [9][10] |

Table 5: In Vivo Hemodynamic Effects in Anesthetized Rats

| Compound | Dose (IV) | Change in Mean Arterial Pressure (mmHg) | Reference |

| BAY 41-8543 | 10 µg/kg | -16 | [11] |

| BAY 41-8543 | 30 µg/kg | -35 | [11] |

| BAY 41-8543 | 100 µg/kg | -72 | [11] |

| BAY 41-8543 | 300 µg/kg | -83 | [11] |

Table 6: Synergistic Vasodilator Responses in L-NAME-Treated Rats

| Treatment | Change in Pulmonary Arterial Pressure (%) | Change in Systemic Arterial Pressure (%) | Reference |

| BAY 41-8543 (100 µg/kg) | -10.8 ± 1.9 | -18.7 ± 2.6 | [1] |

| SNP (0.3 µg/kg) | -8.2 ± 1.5 | -13.5 ± 2.1 | [1] |

| BAY 41-8543 + SNP (Observed) | -33.1 ± 3.8 | -49.6 ± 4.5 | [1] |

| BAY 41-8543 + SNP (Calculated Sum) | -19.0 ± 2.4 | -32.2 ± 3.3 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of BAY 41-8543 and nitric oxide synergy.

Soluble Guanylate Cyclase (sGC) Activity Assay

-

Objective: To measure the enzymatic activity of purified recombinant sGC in the presence of BAY 41-8543 and/or an NO donor.

-

Materials:

-

Purified recombinant sGC

-

Assay Buffer: 50 mM triethanolamine-HCl (pH 7.4), 1 mM EGTA, 1 mM dithiothreitol, 1 mg/mL bovine serum albumin.

-

Substrate Solution: [α-³²P]GTP in assay buffer.

-

Activators: BAY 41-8543, NO donors (e.g., SNP, SIN-1).

-

Stop Solution: 120 mM zinc acetate.

-

Precipitating Solution: 120 mM sodium carbonate.

-

-

Procedure:

-

Pre-incubate the purified sGC enzyme with varying concentrations of BAY 41-8543 and/or the NO donor in the assay buffer for 10 minutes at 37°C.

-

Initiate the reaction by adding the substrate solution containing [α-³²P]GTP and MgCl₂ (final concentration 3 mM).

-

Incubate the reaction mixture for 10 minutes at 37°C.

-

Terminate the reaction by adding the stop solution.

-

Separate the product, [³²P]cGMP, from the substrate, [α-³²P]GTP, by co-precipitation with zinc carbonate followed by column chromatography (e.g., on neutral alumina).

-

Quantify the amount of [³²P]cGMP formed using liquid scintillation counting.

-

Express sGC activity as nmol of cGMP formed per minute per milligram of protein.

-

Measurement of cGMP Levels in Cultured Cells

-

Objective: To quantify intracellular cGMP concentrations in response to BAY 41-8543 and NO stimulation in a cellular context (e.g., human umbilical vein endothelial cells - HUVECs).

-

Materials:

-

Cultured cells (e.g., HUVECs)

-

Stimulation Buffer: e.g., Krebs-Henseleit buffer.

-

BAY 41-8543, NO donor (e.g., SIN-1), or endogenous NO stimulator (e.g., bradykinin).

-

Lysis Buffer: e.g., 0.1 M HCl.

-

Commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

-

Procedure:

-

Seed cells in multi-well plates and grow to confluence.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cGMP degradation.

-

Add BAY 41-8543 and/or the NO donor/stimulator at the desired concentrations and incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

-

Incubate for 20 minutes at room temperature to ensure complete cell lysis.

-

Collect the cell lysates and centrifuge to remove cellular debris.

-

Measure the cGMP concentration in the supernatant according to the manufacturer's instructions of the chosen EIA/RIA kit.

-

Normalize cGMP levels to the protein concentration of the cell lysate.

-

Vasorelaxation Studies in Isolated Aortic Rings

-

Objective: To assess the vasodilatory effects of BAY 41-8543 in isolated arterial segments.

-

Materials:

-

Rat thoracic aorta.

-

Krebs-Henseleit Buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7, EDTA 0.026).

-

Phenylephrine (B352888) (or other vasoconstrictor).

-

BAY 41-8543.

-

Organ bath system with isometric force transducers.

-

-

Procedure:

-

Euthanize a rat and carefully excise the thoracic aorta, placing it in ice-cold Krebs-Henseleit buffer.

-

Clean the aorta of adhering connective and fatty tissue and cut it into rings of 4-5 mm in length.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with buffer changes every 15 minutes.

-

Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable contraction is achieved, add cumulative concentrations of BAY 41-8543 to the organ bath.

-

Record the changes in isometric tension until a maximal relaxation response is observed.

-

Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

-

Collagen-Induced Platelet Aggregation Assay

-

Objective: To evaluate the inhibitory effect of BAY 41-8543 on platelet aggregation.

-

Materials:

-

Freshly drawn human blood.

-

Anticoagulant (e.g., acid-citrate-dextrose).

-

Tyrode's buffer.

-

Collagen (agonist).

-

BAY 41-8543.

-

Platelet aggregometer.

-

-

Procedure:

-

Prepare platelet-rich plasma (PRP) by centrifuging anticoagulated whole blood at a low speed (e.g., 200 x g) for 15 minutes.

-

Prepare washed platelets by centrifuging the PRP at a higher speed (e.g., 800 x g) for 10 minutes, and resuspending the platelet pellet in Tyrode's buffer.

-

Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

-

Pre-incubate the washed platelet suspension with various concentrations of BAY 41-8543 or vehicle for 10 minutes at 37°C in the aggregometer cuvette.

-

Initiate platelet aggregation by adding a threshold concentration of collagen.

-

Monitor the change in light transmission through the platelet suspension for a set period (e.g., 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.

-

Calculate the percentage of aggregation inhibition relative to the vehicle control.

-

VASP Phosphorylation Analysis by Western Blot

-

Objective: To detect the phosphorylation of VASP at Serine 239, a downstream marker of PKG activation.

-

Materials:

-

Washed human platelets.

-

BAY 41-8543 and/or NO donor.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus.

-

Primary antibodies: anti-VASP (total) and anti-phospho-VASP (Ser239).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Prepare and stimulate washed platelets with BAY 41-8543 and/or an NO donor as described for the aggregation assay.

-

Terminate the reaction by adding ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VASP.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Synergistic activation of soluble guanylate cyclase (sGC) by Nitric Oxide and BAY 41-8543.

Caption: Downstream signaling cascade following sGC activation, leading to physiological responses.

Caption: A streamlined workflow for assessing vasorelaxation in isolated aortic rings.

Conclusion

The synergistic interaction between BAY 41-8543 and nitric oxide offers a powerful mechanism for enhancing the activity of the NO-sGC-cGMP signaling pathway. This synergy has been robustly demonstrated through increased sGC enzyme activity, elevated intracellular cGMP levels, potent vasorelaxation, and effective inhibition of platelet aggregation. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of sGC stimulators. Understanding the nuances of this synergistic relationship is paramount for the design of future studies and the development of novel therapies for a range of cardiovascular diseases.

References

- 1. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Langendorff heart - Wikipedia [en.wikipedia.org]

- 5. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iworx.com [iworx.com]

- 7. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Langendorff Heart [sheffbp.co.uk]

- 11. Pharmacological characterization of mechanisms involved in the vasorelaxation produced by rosuvastatin in aortic rings from rats with a cafeteria-style diet - PMC [pmc.ncbi.nlm.nih.gov]

Bay-41-8543: A Technical Guide to a Novel Soluble Guanylate Cyclase Stimulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of Bay-41-8543, a potent, orally active, and nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). This compound emerged from a dedicated research program aimed at identifying compounds that could directly activate sGC, thereby offering a therapeutic strategy for cardiovascular diseases characterized by impaired NO signaling. This document details the compound's mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, supported by structured data tables and detailed experimental protocols. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its biological activity and evaluation process.

Introduction: The Discovery of a Novel Therapeutic Principle

The nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is fundamental to various physiological processes, most notably the regulation of vascular tone and inhibition of platelet aggregation.[1][2] Pathophysiological conditions such as hypertension, heart failure, and thrombosis are often associated with impaired NO bioavailability or sGC dysfunction.[3][4] Organic nitrates have long been used to supplement NO, but their efficacy is limited by the development of tolerance. This created a need for novel therapeutic agents that could directly stimulate sGC, independent of NO.

In the search for such compounds, this compound was identified as a promising candidate from a series of pyrazolopyridine derivatives, using YC-1 as a lead structure.[5] this compound was selected for its high potency, specificity, and oral activity.[5][6] It represents a class of compounds known as sGC stimulators, which act on the heme-containing sGC enzyme, making it more sensitive to its endogenous activator, NO, and also directly stimulating it to produce cGMP.[1][6][7]

Mechanism of Action: Direct and Synergistic sGC Stimulation

This compound is a heme-dependent stimulator of sGC.[1] It directly activates the enzyme, leading to a significant increase in the production of cGMP from guanosine triphosphate (GTP).[1] This activation is independent of the presence of nitric oxide.[6][8][9] In vitro studies have shown that this compound can increase the activity of recombinant sGC by up to 92-fold.[1][6][7][10]

A key feature of this compound's mechanism is its synergistic action with NO.[1][6][7] It sensitizes sGC to even low concentrations of NO, resulting in a much greater increase in cGMP production than either agent could achieve alone.[1][6][7] This synergistic effect is believed to be due to the stabilization of the nitrosyl-heme complex of the enzyme.[2] The elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to vasodilation and inhibition of platelet aggregation.[6] The sGC inhibitor ODQ has been shown to completely block the stimulatory effects of this compound, confirming its on-target activity.[6]

Preclinical Pharmacology: In Vitro and In Vivo Data

The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its pharmacological profile.

In Vitro Studies

This compound has demonstrated potent activity in a variety of in vitro assays, confirming its effects on sGC, vasorelaxation, and platelet inhibition.

| Assay | System | Agonist | IC50 Value | Reference |

| Platelet Aggregation | Washed Human Platelets | Collagen | 0.09 µM | [6][7] |

| Platelet Aggregation | Human Platelet-Rich Plasma | Collagen | 5.7 µM | [6] |

| Platelet Aggregation | Washed Human Platelets | U 46619 | 0.76 µM | [6] |

| Platelet Aggregation | Human Platelet-Rich Plasma | ADP | 12 µM | [6] |

| Vasorelaxation | Rabbit Aorta | In the nM range | [6][7] | |

| Vasorelaxation | Rabbit Saphenous Artery | In the nM range | [6][7] | |

| Vasorelaxation | Porcine Coronary Artery | In the nM range | [6][7] | |

| Vasorelaxation | Canine Femoral Vein | In the nM range | [6][7] |

In Vivo Studies

In vivo studies in various animal models have confirmed the potent and long-lasting effects of this compound on blood pressure and its antiplatelet activity.

| Animal Model | Administration | Dose | Effect | Reference |

| Anesthetized Normotensive Rats | Intravenous | 0.01 mg/kg | -16 mmHg decrease in blood pressure | [5] |

| Anesthetized Normotensive Rats | Intravenous | 0.3 mg/kg | -83 mmHg decrease in blood pressure | [5] |

| Anesthetized Normotensive Rats | Oral | 0.1 - 1 mg/kg | Dose-dependent decrease in blood pressure | [5] |

| Conscious Spontaneously Hypertensive Rats (SHR) | Oral | 0.1 mg/kg | Threshold dose for blood pressure lowering | [5][11] |

| Conscious Spontaneously Hypertensive Rats (SHR) | Oral | 3 mg/kg | Antihypertensive effect for nearly 24 hours | [5] |

| Anesthetized Dogs | Intravenous | 3 - 100 µg/kg | Dose-dependent decrease in blood pressure and cardiac oxygen consumption; increase in coronary blood flow and heart rate | [5] |

| Renin Transgenic Rats (TGR(mRen2)27) with L-NAME | Oral | 3 mg/kg twice daily for 5 weeks | Completely prevented the increase in systolic blood pressure and dramatically increased survival | [8] |

| Rats | Oral | 0.3 mg/kg | Significant prolongation of tail bleeding time (169±5.0 s vs 98±3 s control) | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

sGC Activity Assay

-

Objective: To determine the direct effect of this compound on the activity of purified soluble guanylate cyclase.

-

Methodology:

-

Highly purified recombinant sGC is used.

-

The reaction mixture contains GTP, a phosphodiesterase inhibitor (to prevent cGMP degradation), and varying concentrations of this compound.

-

The reaction is initiated by the addition of sGC and incubated at 37°C.

-

The reaction is stopped, and the amount of cGMP produced is quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

To test for synergy, the assay is repeated with the addition of an NO donor (e.g., SNP or SIN-1).

-

To confirm the mechanism, the assay is also performed in the presence of the sGC inhibitor ODQ.

-

Platelet Aggregation Assay

-

Objective: To assess the inhibitory effect of this compound on platelet aggregation.

-

Methodology:

-

Human blood is collected, and platelet-rich plasma (PRP) is prepared by centrifugation. Washed platelets are prepared by further centrifugation and resuspension in a buffer.

-

Platelet aggregation is measured using a turbidimetric aggregometer.

-

A baseline light transmission is established for the platelet suspension.

-

This compound or vehicle is pre-incubated with the platelets.

-

An aggregating agent (e.g., collagen, ADP, U 46619) is added to induce aggregation.

-

The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.

-

IC50 values are calculated from the concentration-response curves.

-

Vasorelaxation Studies in Isolated Blood Vessels

-

Objective: To determine the vasodilatory properties of this compound.

-

Methodology:

-

Rings of arteries (e.g., rabbit aorta, porcine coronary artery) or veins are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2/5% CO2.

-

The rings are connected to isometric force transducers to record changes in tension.

-

The vessels are pre-contracted with an agonist such as phenylephrine (B352888) or potassium chloride.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

-

The relaxation response is measured as a percentage of the pre-contraction.

-

IC50 values are determined from the concentration-response curves.

-

In Vivo Hemodynamic Studies in Anesthetized Animals

-

Objective: To evaluate the effects of this compound on systemic and pulmonary hemodynamics.

-

Methodology:

-

Animals (e.g., rats, dogs) are anesthetized.

-

Catheters are inserted into an artery (e.g., carotid or femoral) to measure systemic arterial pressure and into a vein for drug administration. For pulmonary measurements, a catheter is placed in the pulmonary artery.

-

Heart rate is monitored via ECG.

-

After a stabilization period, baseline hemodynamic parameters are recorded.

-

This compound is administered either intravenously or orally at various doses.

-

Hemodynamic parameters are continuously monitored for a defined period after dosing.

-

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is orally bioavailable.[12] Following oral administration, the compound is absorbed and reaches plasma concentrations sufficient to exert its pharmacological effects.[12] Studies in rats have demonstrated that after both oral and intratracheal administration, this compound can be detected in plasma and lung tissue.[12] The blood pressure-lowering effect of this compound is long-lasting, suggesting a favorable pharmacokinetic profile for clinical development.[5]

Clinical Development Status

While this compound has been extensively characterized in preclinical studies, information regarding its progression into formal clinical trials is limited in the public domain. It is often used as a preclinical analogue for other sGC stimulators, such as vericiguat, due to its similar mechanism of action.[13]

Conclusion

This compound is a pioneering compound in the class of sGC stimulators, with a robust preclinical data package demonstrating its potential as a novel therapeutic agent for cardiovascular diseases. Its potent, NO-independent mechanism of action, coupled with a synergistic effect with NO, offers a promising approach to overcoming the limitations of existing therapies. The detailed in vitro and in vivo characterization of this compound has not only established its pharmacological profile but has also provided invaluable tools and insights for the broader field of cGMP signaling research. Further investigation into the clinical utility of this class of compounds is ongoing and holds significant promise for patients with cardiovascular and other related disorders.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pulmonary and systemic vasodilator responses to the soluble guanylyl cyclase stimulator, BAY 41-8543, are modulated by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Soluble Guanylate Cyclase Stimulator, BAY41-8543: A Promising Approach for the Treatment of Chronic Heart Failure Caused by Pressure and Volume Overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bay 41-8543 — TargetMol Chemicals [targetmol.com]

- 10. BAY 41-8543 | Guanylyl Cyclases | Tocris Bioscience [tocris.com]

- 11. apexbt.com [apexbt.com]

- 12. researchgate.net [researchgate.net]

- 13. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Bay-41-8543: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay-41-8543 is a potent and selective, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). By directly activating sGC, this compound increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, in vitro and in vivo effects, and key quantitative data from preclinical studies. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to facilitate further research and development.

Mechanism of Action

This compound directly stimulates soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[1][2][3] This activation occurs independently of NO but also acts synergistically with NO to enhance cGMP production.[1][2][3][4][5] The binding of this compound to the heme-containing sGC enzyme induces a conformational change that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses.[4] One such target is the vasodilator-stimulated phosphoprotein (VASP), and the phosphorylation of VASP is a key event in the inhibition of platelet aggregation.[4][5]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species/System | Agonist | IC50 Value | Reference |

| Platelet Aggregation | Washed Human Platelets | Collagen | 0.09 µM | [4][5] |

| Platelet Aggregation | Human Platelet-Rich Plasma | Collagen | 5.7 µM | [4] |

| Platelet Aggregation | Washed Human Platelets | U 46619 (Thromboxane A2 mimic) | 0.76 µM | [4] |

| Platelet Aggregation | Human Platelet-Rich Plasma | ADP | 12 µM | [4] |

| Vasorelaxation | Aortas, Saphenous Arteries, Coronary Arteries, and Veins | - | nM range | [1][5] |

Table 2: In Vivo Effects of this compound

| Animal Model | Administration | Dose | Effect | Reference |

| Anesthetized Dogs | Intravenous | 3-100 µg/kg | Dose-dependent decrease in blood pressure and cardiac oxygen consumption; increase in coronary blood flow and heart rate. | [1][7] |

| Anesthetized Normotensive Rats | Intravenous | 3-300 µg/kg | Dose-dependent and long-lasting decrease in blood pressure. | [7] |

| Anesthetized Normotensive Rats | Oral | 0.1-1 mg/kg | Dose-dependent and long-lasting decrease in blood pressure. | [7] |

| Conscious Spontaneously Hypertensive Rats (SHR) | Oral | 0.1 mg/kg (threshold dose) | Dose-dependent and long-lasting decrease in blood pressure. | [1][7] |

| Conscious Spontaneously Hypertensive Rats (SHR) | Oral | 3 mg/kg | Antihypertensive effect lasted for nearly 24 hours. | [7] |

| Renin Transgenic Rats (TGR(mRen2)27) with L-NAME | Oral (twice daily for 5 weeks) | 3 mg/kg | Completely prevented the increase in systolic blood pressure. | [7][8] |

| Rats | Oral | - | Prolonged tail bleeding time and reduced thrombosis in the FeCl3 thrombosis model. | [7] |

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes the methodology used to assess the inhibitory effect of this compound on platelet aggregation in washed human platelets and platelet-rich plasma.

Methodology:

-

Blood Collection: Whole blood was drawn from healthy human volunteers.

-

Preparation of Platelet-Rich Plasma (PRP): Blood was centrifuged at a low speed to separate PRP.

-

Preparation of Washed Platelets: PRP was further centrifuged, and the platelet pellet was washed and resuspended in a buffer.

-

Aggregation Measurement: Platelet aggregation was measured using a turbidimetric method in an aggregometer.

-

Experimental Procedure: Platelet suspensions (PRP or washed platelets) were pre-incubated with various concentrations of this compound or vehicle control.

-

Initiation of Aggregation: Aggregation was induced by adding an agonist such as collagen, ADP, or the thromboxane (B8750289) A2 mimic U 46619.

-

Data Analysis: The percentage of aggregation was recorded, and the IC50 value (the concentration of this compound that inhibits aggregation by 50%) was calculated.[4]

In Vivo Hemodynamic Studies in Anesthetized Animals

This protocol outlines the general procedure for evaluating the effects of this compound on hemodynamic parameters in anesthetized rats and dogs.

Methodology:

-

Animal Preparation: Animals (rats or dogs) were anesthetized. Catheters were inserted into an artery (e.g., carotid or femoral) for blood pressure measurement and into a vein (e.g., jugular or femoral) for drug administration.

-

Hemodynamic Monitoring: Arterial blood pressure and heart rate were continuously monitored and recorded. In some studies, other parameters like cardiac output and coronary blood flow were also measured.

-

Drug Administration: this compound was administered intravenously or orally at various doses.

-

Data Collection: Hemodynamic parameters were recorded before and after drug administration over a specified period.

-

Data Analysis: The dose-dependent effects of this compound on blood pressure, heart rate, and other measured parameters were analyzed.[7]

Preclinical Rationale and Potential Therapeutic Applications

The pharmacological profile of this compound suggests its potential as a therapeutic agent for cardiovascular diseases.[5] Its ability to induce vasodilation and inhibit platelet aggregation through a NO-independent mechanism makes it a promising candidate for conditions characterized by endothelial dysfunction and impaired NO signaling.[4][5]

Potential therapeutic areas include:

-

Pulmonary Hypertension: By causing vasodilation in the pulmonary vasculature, sGC stimulators like this compound can reduce pulmonary arterial pressure.[9][10][11]

-

Systemic Hypertension: The potent and long-lasting blood pressure-lowering effects observed in hypertensive rat models indicate its potential for treating systemic hypertension.[1][7][8]

-

Thrombotic Disorders: The antiplatelet effects of this compound could be beneficial in preventing and treating thrombotic events.[7]

-

Heart Failure: By improving cGMP signaling, sGC stimulators may have beneficial effects on cardiac remodeling and function in heart failure.[12][13]

Conclusion

This compound is a robust pharmacological tool and a promising therapeutic lead that acts as a direct stimulator of soluble guanylate cyclase. Its unique nitric oxide-independent and synergistic mechanism of action, coupled with its potent vasodilatory and antiplatelet effects, provides a strong rationale for its further investigation in a range of cardiovascular and other diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in this field.

References

- 1. apexbt.com [apexbt.com]

- 2. BAY-41--8543, 5MG | Labscoop [labscoop.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Guanylate cyclase stimulators for pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension [mdpi.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Soluble Guanylate Cyclase Stimulator, BAY41‐8543: A Promising Approach for the Treatment of Chronic Heart Failure Caused by Pressure and Volume Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Soluble Guanylate Cyclase Stimulator, BAY41-8543: A Promising Approach for the Treatment of Chronic Heart Failure Caused by Pressure and Volume Overload - PubMed [pubmed.ncbi.nlm.nih.gov]

Bay-41-8543: A Technical Guide for Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay-41-8543, also known as cinaciguat, is a potent, orally active, and nitric oxide (NO)-independent stimulator of soluble guanylyl cyclase (sGC).[1] As a key enzyme in the NO signaling pathway, sGC's activation leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates various physiological processes including vasodilation, inhibition of platelet aggregation, and neurotransmission.[2][3] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathogenesis of numerous cardiovascular diseases, making sGC an attractive therapeutic target.[2][4][5] this compound offers a unique mechanism of action by directly stimulating sGC, independent of NO, and also sensitizing the enzyme to endogenous NO.[3][6][7] This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, experimental applications, and potential in cardiovascular disease research.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound exerts its effects by directly stimulating soluble guanylyl cyclase (sGC), a heterodimeric heme-containing enzyme.[3] In its basal state, sGC has low catalytic activity. Endogenous nitric oxide (NO) binds to the heme moiety of sGC, inducing a conformational change that increases the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][8] this compound stimulates sGC through a distinct, NO-independent mechanism, though it is heme-dependent.[3][8] It binds to a novel regulatory site on the α1-subunit of sGC.[3] Furthermore, this compound acts synergistically with NO, sensitizing sGC to its natural activator and leading to a more pronounced increase in cGMP levels.[3][6][7][8] The elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of platelet aggregation.[3]

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species/System | Value | Reference |

| sGC Stimulation | Recombinant sGC | Up to 92-fold stimulation (0.0001 to 100 µM) | [3][6][7][8][9][10] |

| IC₅₀ (Vasorelaxation) | |||

| Aortas, saphenous arteries, coronary arteries, and veins | In the nM range | [3][6][7][10] | |

| IC₅₀ (Platelet Aggregation Inhibition) | |||

| Collagen-induced (washed human platelets) | Human | 0.09 µM | [3][7][10] |

| Collagen-induced (human plasma) | Human | 5.7 µM | [3] |

| U46619-induced (washed human platelets) | Human | 0.76 µM | [3] |

| ADP-induced (human plasma) | Human | 12 µM | [3] |

Table 2: In Vivo Effects of this compound in Animal Models

| Animal Model | Administration Route | Dose | Key Findings | Reference |

| Anesthetized Normotensive Rats | Intravenous (i.v.) | 3-300 µg/kg | Dose-dependent, long-lasting decrease in blood pressure. | [2][11] |

| Oral (p.o.) | 0.1-1 mg/kg | Dose-dependent, long-lasting decrease in blood pressure. | [2][11] | |

| Conscious Spontaneously Hypertensive Rats (SHR) | Oral (p.o.) | 0.1-10 mg/kg | Dose-dependent, long-lasting decrease in blood pressure; 3 mg/kg effect lasted nearly 24h; no tachyphylaxis. | [2][11] |

| Anesthetized Dogs | Intravenous (i.v.) | 3-100 µg/kg | Dose-dependent decrease in blood pressure and cardiac oxygen consumption; increase in coronary blood flow and heart rate. | [2][6][11] |

| Rat Model of Hypertension (L-NAME induced) | Oral (p.o.) | 3 mg/kg (twice daily for 5 weeks) | Prevented the increase in systolic blood pressure and reduced mortality. | [1][2] |

| Rat Model of Pulmonary Hypertension (MCT-induced) | Oral (p.o.) | 10 mg/kg (for 2 weeks) | Partially reversed pulmonary hypertension and improved heart function. | [12][13] |

| Intratracheal (i.t.) | 3 mg/kg (for 2 weeks) | Reversed pulmonary hypertension and vascular remodeling without causing systemic hypotension. | [12][13] | |

| Transgenic Hypertensive Rats (dTGR) with Heart Failure | Oral (p.o.) | 3 mg/kg/day (for 3 weeks) | Improved survival to 100% (vs 24% in vehicle), reduced blood pressure, prevented cardiac fibrosis and inflammation, and improved diastolic function. | [14] |

| Ren-2 Transgenic Rats with Heart Failure | Oral (p.o.) | 3 mg/kg/day (for 30 weeks) | Reduced collagen deposition and increased key antioxidant proteins. | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound.

sGC Activity Assay

-

Objective: To determine the direct effect of this compound on the enzymatic activity of sGC.

-

Methodology:

-

Purified recombinant sGC is incubated in a reaction buffer containing GTP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and varying concentrations of this compound.

-

The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

-

The reaction is terminated, and the amount of cGMP produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

To assess the synergistic effect with NO, a NO donor (e.g., DEA/NO or SNP) is included in the incubation mixture.[3]

-

To confirm the involvement of sGC, an sGC inhibitor like ODQ can be used.[3]

-

Vasorelaxation Studies in Isolated Blood Vessels

-

Objective: To assess the vasodilatory properties of this compound in vitro.

-

Methodology:

-

Arterial or venous rings (e.g., from rat aorta or rabbit saphenous artery) are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

The rings are connected to an isometric force transducer to record changes in tension.

-

After an equilibration period, the vessels are pre-contracted with an agonist such as phenylephrine (B352888) or KCl.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath, and the relaxation response is recorded.

-

IC₅₀ values are calculated from the concentration-response curves.[3]

-

Platelet Aggregation Assay

-

Objective: To evaluate the anti-platelet effects of this compound.

-

Methodology:

-

Platelet-rich plasma (PRP) or washed platelets are prepared from human or animal blood.

-

Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through the platelet suspension.

-

Platelets are pre-incubated with various concentrations of this compound or vehicle.

-

Aggregation is induced by adding an agonist such as collagen, ADP, or a thromboxane (B8750289) A₂ mimic (e.g., U46619).

-

The maximum aggregation response is recorded, and the inhibitory effect of this compound is calculated to determine the IC₅₀ value.[3]

-

In Vivo Hemodynamic Studies in Anesthetized Animals

-

Objective: To determine the effects of this compound on systemic and pulmonary hemodynamics.

-

Methodology:

-

Animals (e.g., rats, dogs) are anesthetized, and catheters are inserted into an artery (e.g., carotid or femoral) to measure blood pressure and into a vein for drug administration.

-

For pulmonary studies, a catheter is advanced into the pulmonary artery to measure pulmonary arterial pressure.

-

Cardiac output can be measured using techniques like thermodilution.

-

After a stabilization period, baseline hemodynamic parameters are recorded.

-

This compound is administered intravenously or orally at various doses, and hemodynamic changes are continuously monitored.[2][15]

-

Animal Models of Cardiovascular Disease

-

Hypertension:

-

Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension. This compound is administered orally, and blood pressure is monitored over time, often using telemetry.[2]

-

L-NAME-Induced Hypertension: Nω-nitro-L-arginine methyl ester (L-NAME) is an inhibitor of nitric oxide synthase (NOS), and its chronic administration leads to a low-NO, high-renin model of hypertension.[2][16]

-

-

Pulmonary Hypertension:

-

Heart Failure:

-

Transgenic Rat Models (e.g., Ren-2, dTGR): These models overexpress components of the renin-angiotensin system, leading to severe hypertension, cardiac hypertrophy, fibrosis, and eventually heart failure.[4][5][14][17]

-

Aortocaval Fistula (ACF): Surgical creation of a shunt between the abdominal aorta and vena cava induces chronic volume overload, leading to cardiac remodeling and heart failure.[4][5]

-

Conclusion and Future Directions

This compound has proven to be an invaluable pharmacological tool for investigating the therapeutic potential of sGC stimulation in a wide range of cardiovascular diseases. Its unique dual mechanism of direct, NO-independent stimulation and sensitization to endogenous NO offers a promising approach, particularly in conditions associated with endothelial dysfunction and reduced NO bioavailability.[2][16] The extensive preclinical data demonstrate its efficacy in lowering blood pressure, inhibiting platelet aggregation, and mitigating the progression of pulmonary hypertension and heart failure in various animal models.[2][12][14] While this compound itself did not proceed to extensive clinical trials due to pharmacokinetic properties, the knowledge gained from its study has paved the way for the development of other sGC stimulators, such as riociguat, which have successfully translated to clinical use.[15] Future research could continue to utilize this compound to explore the nuanced roles of the sGC pathway in different cardiovascular pathologies and to identify new therapeutic strategies targeting this critical signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble Guanylate Cyclase Stimulator, BAY41-8543: A Promising Approach for the Treatment of Chronic Heart Failure Caused by Pressure and Volume Overload [pubmed.ncbi.nlm.nih.gov]

- 5. Soluble Guanylate Cyclase Stimulator, BAY41‐8543: A Promising Approach for the Treatment of Chronic Heart Failure Caused by Pressure and Volume Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. rndsystems.com [rndsystems.com]

- 10. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 11. Cardiovascular actions of a novel NO‐independent guanylyl cyclase stimulator, BAY 41‐8543: in vivo studies | Semantic Scholar [semanticscholar.org]

- 12. Chronic intratracheal application of the soluble guanylyl cyclase stimulator BAY 41-8543 ameliorates experimental pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The sGC stimulator BAY 41-8543 in a rat model of hypertension-induced heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pulmonary and systemic vasodilator responses to the soluble guanylyl cyclase stimulator, BAY 41-8543, are modulated by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scienceopen.com [scienceopen.com]

The Role of Bay-41-8543 in Vasorelaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay-41-8543 is a potent, orally active, and nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the cardiovascular system. This technical guide provides an in-depth overview of the role of this compound in vasorelaxation, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and exploring the therapeutic potential of sGC stimulators.

Core Mechanism of Action

This compound exerts its vasodilatory effects by directly stimulating soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[1] This stimulation occurs in a heme-dependent manner and is independent of endogenous NO, although it acts synergistically with NO to enhance sGC activity.[2][3] Activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger in vascular smooth muscle cells.[1] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium levels and dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[2]

Signaling Pathway

The signaling cascade initiated by this compound leading to vasorelaxation is depicted below.

Quantitative Data on Vasorelaxant Effects

The vasorelaxant potency of this compound has been quantified in various preclinical models. The following tables summarize the key in vitro and in vivo findings.

Table 1: In Vitro Vasorelaxation Data

| Vessel Type | Species | Pre-contraction Agent | IC50 (nM) | Reference |

| Aorta | Rat | Phenylephrine (B352888) | in the nM range | [2][4] |

| Saphenous Artery | Rabbit | Phenylephrine | in the nM range | [2][4] |

| Coronary Artery | Porcine | K+ | in the nM range | [2][4] |

| Femoral Vein | Rabbit | Phenylephrine | in the nM range | [2][4] |

Table 2: In Vivo Hemodynamic Effects

| Animal Model | Administration Route | Dose Range | Key Effects | Reference |

| Anesthetized Rats | Intravenous (IV) | 3 - 300 µg/kg | Dose-dependent decrease in blood pressure. | [5][6] |

| Anesthetized Rats | Oral (p.o.) | 0.1 - 1 mg/kg | Dose-dependent and long-lasting blood pressure lowering effect. | [5][6] |

| Conscious Spontaneously Hypertensive Rats (SHR) | Oral (p.o.) | 0.1 - 10 mg/kg | Dose-dependent and long-lasting decrease in mean blood pressure. | [5] |

| Anesthetized Dogs | Intravenous (IV) | 3 - 100 µg/kg | Dose-dependent decrease in blood pressure and increase in coronary blood flow. | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments cited in the literature.

Isolated Blood Vessel Studies (In Vitro Vasorelaxation)

This protocol outlines the general procedure for assessing the vasorelaxant effects of this compound on isolated arterial rings.

Methodology Details:

-

Tissue Preparation: Animals (e.g., rats, rabbits) are euthanized, and specific arteries (e.g., thoracic aorta, saphenous artery) are excised and placed in cold Krebs-Henseleit buffer. The vessels are cleaned of connective tissue and cut into rings.

-

Experimental Setup: The arterial rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

-

Procedure: After an equilibration period under a resting tension, the rings are pre-contracted with an agonist like phenylephrine or potassium chloride to a stable plateau. Cumulative concentrations of this compound are then added to the bath, and the resulting relaxation is recorded.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist. The IC50 value, the concentration of this compound that produces 50% of the maximal relaxation, is then calculated.

In Vivo Hemodynamic Studies in Anesthetized Animals

This protocol describes the general approach to evaluating the effects of this compound on systemic hemodynamics in anesthetized animal models.

Methodology Details:

-

Animal Preparation: Animals (e.g., rats, dogs) are anesthetized, and catheters are inserted into an artery (e.g., carotid or femoral artery) for blood pressure measurement and into a vein (e.g., jugular or femoral vein) for drug administration.

-

Hemodynamic Monitoring: Arterial blood pressure and heart rate are continuously monitored and recorded using a pressure transducer and a data acquisition system.

-

Drug Administration: this compound is administered either intravenously as a bolus or infusion, or orally via gavage.

-

Data Analysis: Changes in mean arterial pressure (MAP) and heart rate from baseline are measured and analyzed to determine the dose-response relationship.

Synergistic Interaction with Nitric Oxide

A key characteristic of this compound is its synergistic interaction with NO.[2] While effective on its own, its vasodilatory effects are significantly enhanced in the presence of NO.[7][8] This is because this compound sensitizes sGC to even low concentrations of NO.[2] This synergistic action is crucial, as it suggests that this compound could be particularly effective in conditions where endogenous NO production is impaired. In experimental settings, the vasodilator responses to this compound are markedly attenuated by the inhibition of NO synthase (NOS) with agents like L-NAME.[7][8]

Conclusion

This compound is a potent vasodilator that acts through the direct, NO-independent stimulation of soluble guanylate cyclase. Its ability to synergize with nitric oxide makes it a promising therapeutic candidate for cardiovascular diseases characterized by endothelial dysfunction and impaired NO bioavailability. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this area. The unique mechanism of action of this compound and other sGC stimulators offers a novel approach to the treatment of hypertension, heart failure, and other vascular disorders.

References

- 1. apexbt.com [apexbt.com]

- 2. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pulmonary and systemic vasodilator responses to the soluble guanylyl cyclase stimulator, BAY 41-8543, are modulated by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pulmonary and systemic vasodilator responses to the soluble guanylyl cyclase stimulator, BAY 41-8543, are modulated by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antiplatelet Effects of Bay-41-8543

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiplatelet properties of Bay-41-8543, a potent, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). The document details the compound's mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action